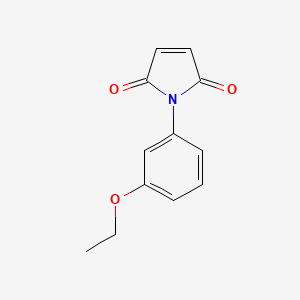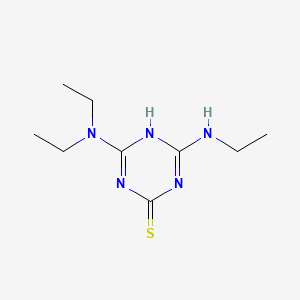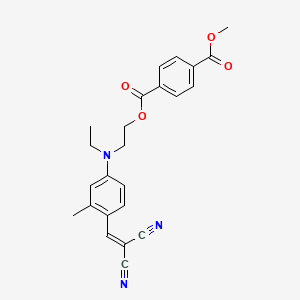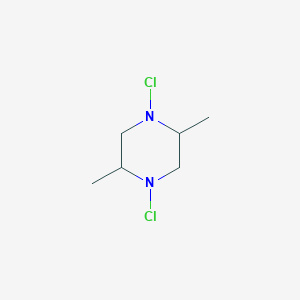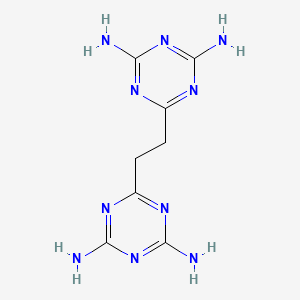
L-Aspartic acid alpha-4-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Aspartic acid alpha-4-nitroanilide can be synthesized through a high-yield method involving the in situ formation of selenocarboxylate intermediates of protected amino acids, followed by non-nucleophilic amidation with an azide . This method is efficient and tolerates common protecting groups used in amino acid and peptide chemistry .
Industrial Production Methods
The industrial production of this compound typically involves the use of commercially available N-hydroxysuccinimide esters of amino acids . The process includes the formation of aminoacyl-p-nitroaniline derivatives, which are then used to synthesize chromogenic substrates through fragment condensation or stepwise elongation .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid alpha-4-nitroanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, nucleophiles like amines are commonly used.
Major Products
The major products formed from these reactions include amino derivatives when the nitro group is reduced and substituted derivatives when nucleophilic substitution occurs.
Scientific Research Applications
L-Aspartic acid alpha-4-nitroanilide is widely used in scientific research, particularly in the following fields:
Mechanism of Action
L-Aspartic acid alpha-4-nitroanilide exerts its effects by acting as a substrate for proteases. When proteases cleave the compound, the chromogenic group (p-nitroaniline) is released, producing a color change that can be measured spectrophotometrically . This allows for the quantification of protease activity.
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid: A non-essential amino acid involved in various metabolic pathways.
L-Lysine p-nitroanilide: Another chromogenic substrate used in enzyme assays.
Uniqueness
L-Aspartic acid alpha-4-nitroanilide is unique due to its specific use as a chromogenic substrate for proteases, providing a convenient and efficient method for studying enzyme activity and specificity .
Properties
Molecular Formula |
C9H13ClN2O5 |
|---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pent-4-ynoic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O5.ClH/c1-2-3-6(9(15)16)11-8(14)5(10)4-7(12)13;/h1,5-6H,3-4,10H2,(H,11,14)(H,12,13)(H,15,16);1H/t5-,6-;/m0./s1 |
InChI Key |
SDOSUZAFWJGEAY-GEMLJDPKSA-N |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N.Cl |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


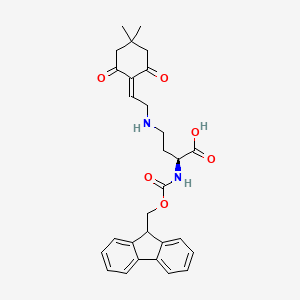
![5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B13821319.png)
![N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)
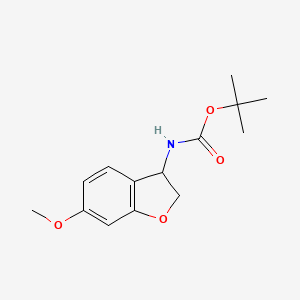
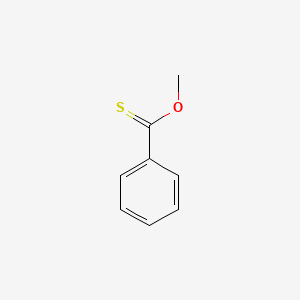
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
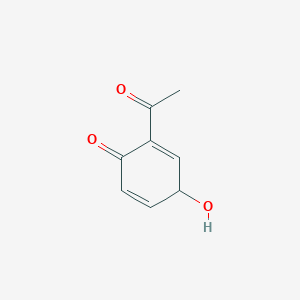
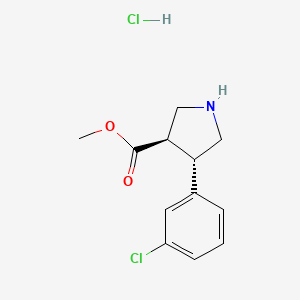
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
